4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole
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Overview
Description
4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C12H15NOS. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a phenyl group substituted with a methylsulfanyl group and two methyl groups at the 4-position of the oxazole ring.
Preparation Methods
The synthesis of 4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(methylsulfanyl)benzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst can lead to the formation of the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of solvents.
Chemical Reactions Analysis
4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form, using reagents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Properties
CAS No. |
86065-02-3 |
---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2-methylsulfanylphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H15NOS/c1-12(2)8-14-11(13-12)9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 |
InChI Key |
LBGKIPVHKNMLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2SC)C |
Origin of Product |
United States |
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